

Bozitinib Technical Support Center: Investigating Potential Off-Target Effects

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Compound of Interest

Compound Name: *Bozitinib*

Cat. No.: *B2946291*

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Bozitinib** (also known as Vebreltinib, APL-101, PLB-1001, CBT-101) in kinase inhibitor screening.

Bozitinib is a potent and highly selective ATP-competitive inhibitor of the c-MET kinase.[1][2][3] Understanding its selectivity is crucial for interpreting experimental results and anticipating potential biological consequences.

Frequently Asked Questions (FAQs)

Q1: How selective is **Bozitinib** for c-MET over other kinases?

A1: **Bozitinib** is characterized as a highly selective c-MET inhibitor.[1][3][4] Kinase selectivity profiling is a key part of its preclinical assessment. In a comprehensive KINOMEScan panel screening against 468 kinases at a concentration of 1 μ M, **Bozitinib** demonstrated "exquisite selectivity" for c-MET.[5] A similar screening against 100 protein kinases at a 2 μ M concentration also confirmed its high specificity.[5] This high degree of selectivity minimizes the potential for confounding results due to off-target kinase inhibition in most experimental settings.

Q2: What are the known inhibitory concentrations of **Bozitinib** for its primary target, c-MET?

A2: **Bozitinib** is a potent inhibitor of c-MET. The intrinsic potency has been determined through enzymatic assays, showing a K_i of approximately 2.2 nM for the recombinant MET kinase.[5][6] The IC_{50} value for inhibiting the activated native form of MET is 0.52 nM.[6]

Q3: Has **Bozitinib** shown inhibitory activity against cancer cell lines?

A3: Yes, **Bozitinib** has demonstrated potent anti-proliferative activity in various cancer cell lines that are dependent on c-MET signaling. The IC₅₀ values for several c-MET amplified or dependent cell lines are summarized in the table below.

Q4: What are the potential off-target effects observed in cellular or clinical studies?

A4: While highly selective, some observed effects in biological systems may not be directly attributable to c-MET inhibition. For instance, one study suggested a novel, off-target, Lyn-independent effect of **Bozitinib** in promoting retinoic acid-induced differentiation in a leukemia cell model. However, this was a specific cellular context and not indicative of broad off-target kinase activity. In clinical studies, common treatment-related adverse events have been reported, including increases in liver enzymes (ALT and AST), bilirubin increase, peripheral edema, and QT prolongation.^[7] While not directly linked to specific off-target kinases, these clinical observations are important considerations for in vivo studies.

Q5: How can I design my experiment to minimize and control for potential **Bozitinib** off-target effects?

A5: To ensure the observed effects in your experiments are due to c-MET inhibition, consider the following:

- Use the lowest effective concentration: Based on the provided IC₅₀ values, use a concentration of **Bozitinib** that is sufficient to inhibit c-MET in your system without using an excessive amount that could increase the likelihood of engaging less sensitive off-target kinases.
- Include a rescue experiment: If possible, perform a rescue experiment by overexpressing a **Bozitinib**-resistant c-MET mutant to demonstrate that the observed phenotype is specifically dependent on c-MET inhibition.
- Use a secondary inhibitor: Employ a structurally different, well-characterized c-MET inhibitor as a secondary compound to confirm that the observed biological effect is consistent across different chemical scaffolds targeting the same kinase.

- Perform a target engagement assay: Directly measure the inhibition of c-MET phosphorylation (e.g., via Western blot) in your experimental system at the concentrations of **Bozitinib** being used to correlate target inhibition with the observed phenotype.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding **Bozitinib**'s potency and activity.

Table 1: In Vitro Potency of **Bozitinib** against c-MET

Parameter	Value
Ki (recombinant MET kinase)	~2.2 nM[5][6]
IC50 (native activated MET)	0.52 nM[6]

Table 2: Inhibitory Activity (IC50) of **Bozitinib** in c-MET Dependent Cancer Cell Lines[4]

Cell Line	Cancer Type	IC50 (nM)
LU1901	Lung Cancer	5.8
EBC-1	Lung Cancer	12.2
MKN45	Gastric Cancer	14.3
LI0612	Liver Cancer	17.0
H1993	Lung Cancer	18.6
KP4	Pancreatic Cancer	176

Experimental Protocols

Protocol 1: General Kinase Inhibitor Selectivity Screening (Radiometric Assay)

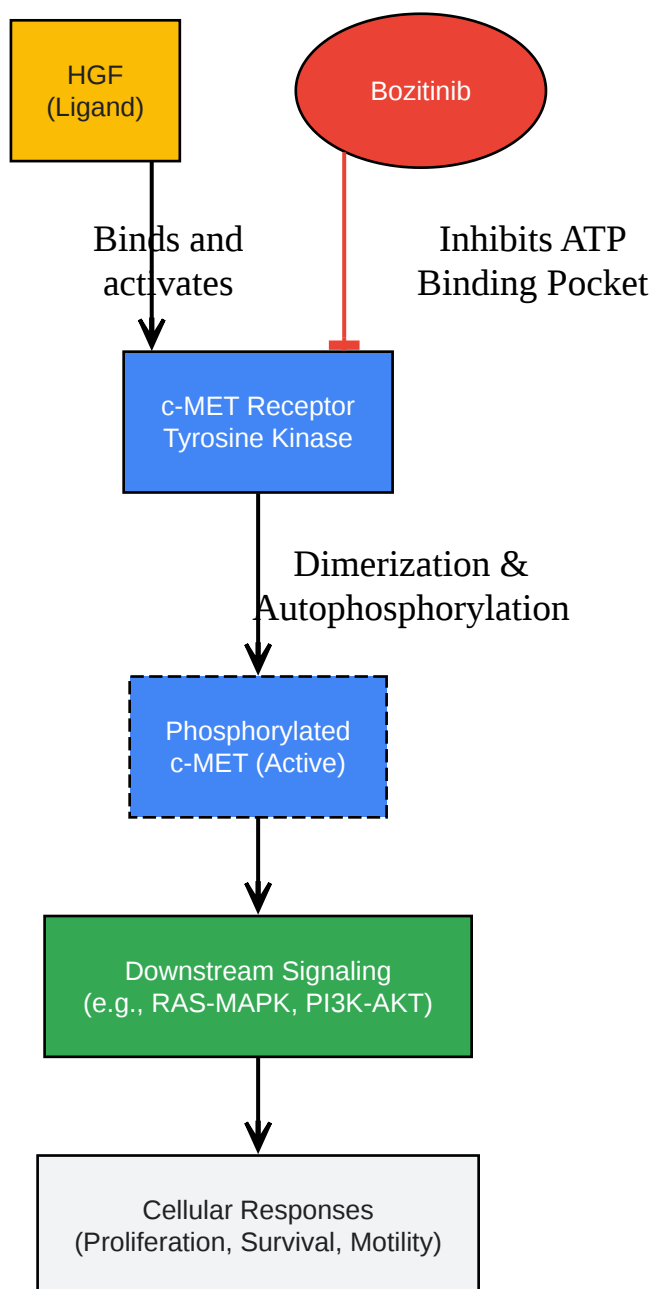
This protocol outlines a general method for assessing the selectivity of a kinase inhibitor like **Bozitinib** against a panel of kinases.

- Preparation of Reagents:
 - Prepare a stock solution of **Bozitinib** in 100% DMSO.
 - Prepare a reaction buffer appropriate for the kinases being tested (typically includes a buffer salt like HEPES, MgCl₂, ATP, and a radioactive isotope such as [γ-33P]ATP).
 - Prepare substrate solutions (peptide or protein) specific to each kinase.
 - Prepare purified, active kinase enzymes.
- Assay Procedure:
 - Add the reaction buffer to a 96-well plate.
 - Add the test compound (**Bozitinib**) at the desired concentration (e.g., a final concentration of 1 μM for broad screening). Include a DMSO-only control well for 100% activity and a no-enzyme control for background.
 - Add the specific kinase substrate to each well.
 - Initiate the reaction by adding the respective kinase enzyme to each well.
 - Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
 - Stop the reaction by adding a stop solution (e.g., phosphoric acid).
 - Transfer the reaction mixture onto a filter membrane that captures the phosphorylated substrate.
 - Wash the filter membrane to remove unincorporated [γ-33P]ATP.
 - Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis:
 - Subtract the background counts (no-enzyme control) from all other measurements.

- Calculate the percentage of remaining kinase activity in the presence of the inhibitor relative to the DMSO control.
- A significant reduction in activity indicates potential inhibition of that kinase.

Visualizations

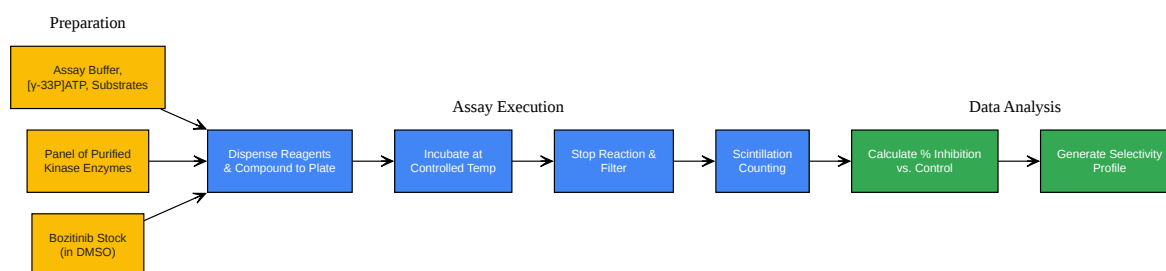
Signaling Pathway



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Caption: **Bozitinib** inhibits the c-MET signaling pathway.

Experimental Workflow



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Caption: Workflow for kinase inhibitor selectivity screening.

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